REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][CH:6]=[CH:5]2.[S:13]([Cl:17])(=O)(=[O:15])[OH:14]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][CH:6]=[C:5]2[S:13]([Cl:17])(=[O:15])=[O:14]
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CNC(C2=CC1)=O
|
Name
|
|
Quantity
|
29.9 mL
|
Type
|
reactant
|
Smiles
|
S(O)(=O)(=O)Cl
|
Name
|
|
Quantity
|
29.9 mL
|
Type
|
reactant
|
Smiles
|
S(O)(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
the reaction mixture was poured onto ice (CAUTION)
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Type
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FILTRATION
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Details
|
The resulting solid was filtered
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Type
|
WASH
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Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried in vacuo (25° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=CNC(C2=CC1)=O)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.31 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |